molecular formula C33H30O9 B12608363 Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate CAS No. 915289-17-7

Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate

Cat. No.: B12608363
CAS No.: 915289-17-7
M. Wt: 570.6 g/mol
InChI Key: KIPYNPVQPLMNBZ-UHFFFAOYSA-N
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Description

Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate is a chemical compound of interest in advanced materials research. While direct studies on this specific ester derivative are limited in the public domain, its structural features suggest significant potential utility. This compound is closely related to the well-studied tritopic linker 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB), which is extensively used as a building block for constructing metal-organic frameworks (MOFs) . MOFs are microporous materials with applications in gas storage, gas separation, and catalysis . The ethoxy groups in this compound may alter its coordination chemistry and physical properties compared to its carboxylic acid analog, potentially leading to novel framework architectures with tailored functionalities. Furthermore, molecules based on the 1,3,5-tris(phenyl)benzene core have demonstrated bioactive properties. Research on similar C3-symmetric molecules has shown promise in anticancer and antiparasitic applications, with mechanisms that can include DNA binding, such as minor groove binding, to disrupt cellular function in pathogens . This suggests that this compound could be a candidate for investigations in medicinal chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

915289-17-7

Molecular Formula

C33H30O9

Molecular Weight

570.6 g/mol

IUPAC Name

tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate

InChI

InChI=1S/C33H30O9/c1-4-37-25-7-13-28(14-8-25)40-31(34)22-19-23(32(35)41-29-15-9-26(10-16-29)38-5-2)21-24(20-22)33(36)42-30-17-11-27(12-18-30)39-6-3/h7-21H,4-6H2,1-3H3

InChI Key

KIPYNPVQPLMNBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCC)C(=O)OC4=CC=C(C=C4)OCC

Origin of Product

United States

Preparation Methods

The synthesis of Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate typically involves a multi-step process. One common method includes the esterification of benzene-1,3,5-tricarboxylic acid with 4-ethoxyphenol in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:

Common reagents for these reactions include strong acids or bases for esterification and substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate involves its ability to form stable ester bonds and undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in materials science, the compound’s ability to form cross-linked networks enhances the mechanical properties of polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key features of tris(4-ethoxyphenyl) BTC with related compounds:

Compound Substituents Solubility Thermal Stability Applications References
Tris(4-ethoxyphenyl) BTC Ethoxy (–OCH₂CH₃) Lipophilic solvents (e.g., THF, DCM) Estimated high (>200°C) Potential MOF functionalization, drug delivery
Tris(4-hydroxyphenyl) BTC (T1) Hydroxyl (–OH) Polar solvents (e.g., methanol) Moderate (~150°C) Antioxidants, protein binding
Cu-BTC (MOF) None (coordination polymer) Insoluble in most solvents High (up to 240°C) Gas storage (e.g., methane, hydrogen), catalysis
Fe-BTC None Insoluble High Hydrogen storage, catalysis
Zn-BTC None Insoluble Moderate Photoelectrochemical platforms

Key Differences and Implications

Substituent Effects: Ethoxy vs. Hydroxyl: The ethoxy groups in tris(4-ethoxyphenyl) BTC reduce polarity compared to T1, making it more compatible with hydrophobic matrices. This could enhance its utility in drug delivery systems or as a functional monomer in molecular imprinting . Unsubstituted BTC in MOFs: Cu-BTC and Fe-BTC lack organic substituents, enabling coordination with metal ions (e.g., Cu²⁺, Fe³⁺) to form rigid porous frameworks. The ethoxy derivative’s bulkier substituents may hinder framework formation but could allow post-synthetic modification of pore surfaces .

Thermal and Chemical Stability: Cu-BTC exhibits exceptional thermal stability (up to 240°C) due to strong metal-carboxylate bonds . Tris(4-ethoxyphenyl) BTC is expected to have lower thermal stability than Cu-BTC but higher than T1, as ether linkages (ethoxy) are more stable than phenolic –OH groups .

Applications: Gas Storage: Fe-BTC and Cu-BTC adsorb hydrogen and methane via interactions with exposed metal sites and pore surfaces . The ethoxy derivative’s non-porous nature limits direct gas storage but may serve as a precursor for functionalized MOFs. Antioxidant Activity: T1’s hydroxyl groups enable radical scavenging, a property less pronounced in the ethoxy analog due to reduced hydrogen-bonding capacity .

Research Findings

  • Hydrogen Interaction in Fe-BTC vs. Cu-BTC : INS spectroscopy reveals that both Fe-BTC and Cu-BTC adsorb hydrogen via interactions with metal centers and pore-confined HD molecules. However, Fe-BTC shows stronger metal-HD interactions, suggesting tunable storage capacities based on metal choice .
  • MOF Functionalization : The ethoxy groups in tris(4-ethoxyphenyl) BTC could mimic the –OC₃H₇ and –OC₅H₁₁ functionalities in isoreticular MOFs, which expand pore sizes and modify surface chemistry for targeted adsorption .

Biological Activity

Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate is a synthetic organic compound notable for its unique structural properties and potential biological applications. This compound features a central benzene ring with three 4-ethoxyphenyl groups, each attached to a carboxylate group. Its design allows for significant interactions with biological molecules, particularly DNA, which is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H30O6. The ethoxy substituents enhance the solubility and stability of the compound in various solvents, making it suitable for diverse applications in organic chemistry and materials science.

Property Value
Molecular FormulaC27H30O6
Molecular Weight450.53 g/mol
SolubilitySoluble in organic solvents
Structure TypeTricarboxylate

Mechanism of Biological Activity

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • DNA Interaction : The compound can bind to DNA via groove binding mechanisms. This interaction can lead to the unwinding of the DNA helix, potentially disrupting normal cellular functions and leading to anticancer effects.
  • Ligand Properties : As a tritopic ligand, it can coordinate with metal ions to form metal-organic frameworks (MOFs), which may enhance its biological applicability in drug delivery systems.
  • Anticancer Potential : Preliminary studies suggest that this compound could serve as a lead in developing new anticancer agents due to its ability to interact with cancer cell lines .

Case Studies

  • Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines including MDA-MB231 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability compared to control groups .
  • Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict the binding affinity of this compound with key proteins involved in cancer pathways like caspase-3 and p53. These studies suggest that the compound forms stable complexes with these proteins, potentially enhancing its therapeutic efficacy .

Comparative Analysis

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound Name Structure Type Unique Features
Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylateTricarboxylic AcidExhibits different solubility properties
1,3,5-Tris(4-carboxyphenyl)benzeneCarboxylic AcidKnown for strong DNA intercalation
1,3,5-Tris(4-ethynylphenyl)benzeneEthynyl-substitutedDifferent reactivity profile

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